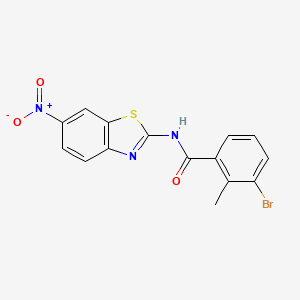
Ethyl 2-formyl-4-oxazoleacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formyl-4-oxazoleacetate: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl ester and formyl groups attached to the oxazole ring contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 2-formyl-4-oxazoleacetate typically begins with readily available starting materials such as ethyl acetoacetate and formamide.
Cyclization Reaction: The key step involves the cyclization of ethyl acetoacetate with formamide under acidic or basic conditions to form the oxazole ring. This reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxazole intermediate is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 2-formyl-4-oxazoleacetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Ethyl 2-formyl-4-oxazoleacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oxazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
作用機序
The mechanism by which Ethyl 2-formyl-4-oxazoleacetate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
類似化合物との比較
Similar Compounds
Ethyl 2-formyl-4-thiazoleacetate: Similar structure but contains a sulfur atom instead of oxygen in the ring.
Methyl 2-formyl-4-oxazoleacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-formyl-5-oxazoleacetate: Similar structure but with the formyl group at a different position on the oxazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which influences its reactivity and interaction with other molecules. The presence of both the formyl and ethyl ester groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H22N2O4Si |
|---|---|
分子量 |
298.41 g/mol |
IUPAC名 |
ethyl 2-formyl-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-15(12(9-16)14-11)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 |
InChIキー |
SKBFWHZIYXLCHW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C(=N1)C=O)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)



![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)



![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)

![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)



